molecular formula C10H10O2 B1361120 6-Methyl-4-chromanone CAS No. 39513-75-2

6-Methyl-4-chromanone

Cat. No. B1361120
CAS RN: 39513-75-2
M. Wt: 162.18 g/mol
InChI Key: RJHXEPLSJAVTFW-UHFFFAOYSA-N
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Description

6-Methyl-4-chromanone is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanones via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .


Chemical Reactions Analysis

The product has been used as a substrate for carbonyl reductase from Sporobolomyces salmonicolor, wherein it was reduced to the corresponding ®-chiral alcohol . It has also been used as a substrate for the enantioselective reduction by 3 biocatalysts, namely, Didymosphaeria igniaria, Coryneum betulinum, and Chaetomium sp .


Physical And Chemical Properties Analysis

6-Methyl-4-chromanone is a solid substance . Its melting point ranges from 31 to 35 °C, and its boiling point is between 141 and 143 °C at 18.0 hPa .

Scientific Research Applications

1. Chemical Reactions and Derivatives

6-Methyl-4-chromanone has been a subject of interest in various chemical reactions. Studies have explored its reactions with formaldehyde, leading to the formation of acetoxymethyl derivatives and 1,3-dioxanes. The influence of substituents on the 4-chromanones and the role of solvents in these reactions are notable (Ninagawa, Matsuda & Nomura, 1979). Another study focused on synthesizing 5-(substituted methyl)-6,8-dimethyl-4-chromanones from 5-hydroxymethyl-6,8-dimethyl-4-chromanone and various nucleophilic reagents (Ninagawa & Matsuda, 1978).

2. Pharmacological Potential

Chromanone, including its derivatives like 6-methyl-4-chromanone, is recognized for its pharmacological potential. It is a key building block in medicinal chemistry for designing and synthesizing novel compounds. Chromanone exhibits a wide range of pharmacological activities, highlighting its importance in drug discovery and development (Kamboj & Singh, 2021).

3. Biological Activities and Cytotoxicity

Some chromanone derivatives, including 6-methyl-4-chromanone, have shown remarkable cytotoxicity against various cancer cell lines. These derivatives, such as novel 9-(hydroxy(substitutedphenyl)methyl)-2,2-dimethyl-2,3,8,9-tetrahydro-4H,10H-pyrano(2,3-f)chromene-4,10-diones, demonstrate the potential for cancer treatment (Babak et al., 2010).

4. Role in Synthetic Chemistry

6-Methyl-4-chromanone is used as a starting material or intermediate in synthetic chemistry. Its role in the synthesis of various compounds, such as hydroxyl-chromanones and chroman-2-carboxylates, is significant. This showcases its versatility in creating complex molecules (Kim et al., 2015).

Safety And Hazards

For safety, avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Due to the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

properties

IUPAC Name

6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHXEPLSJAVTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342778
Record name 6-Methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-chromanone

CAS RN

39513-75-2
Record name 6-Methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
H Flores, A Ximello, EA Camarillo, P Amador - Journal of Thermal …, 2014 - Springer
… -2-carboxylic acid (6MCC), and 6-methyl-4-chromanone (6M4C) were determined using an … It has been shown that some derivatives, like 6-methyl-4-chromanone (6M4C), have strong …
Number of citations: 3 link.springer.com
T Janeczko, J Dmochowska-Gładysz, A Szumny… - Journal of Molecular …, 2013 - Elsevier
… The highest yield of transformation was observed for 6-methyl-4-chromanone. In all the tested cultures, the higher was the molecular weight of a chromanone, the lower conversion …
Number of citations: 6 www.sciencedirect.com
I Lampronti, D Martello, N Bianchi, M Borgatti… - Phytomedicine, 2003 - Elsevier
… (butyl p-tolyl sulfide, 6methyl-4-chromanone and butylated hydroxyanisole) were found to … In addition, the antiproliferative activity of butyl-p-tolyl sulfide, 6-methyl-4-chromanone and 5-…
Number of citations: 205 www.sciencedirect.com
JA Hirsch, G Schwartzkopf - The Journal of Organic Chemistry, 1973 - ACS Publications
… 6- and 7-carbomethoxy-4-chromanone, 6-methyl-4-chromanone, 6-carbomethoxy-4-chromanol, … Hydrogenation of 1.0 g of 6-methyl-4-chromanone (lb) in 90% aqueous methanol over …
Number of citations: 11 pubs.acs.org
P Schenone, S Morasso… - Journal of Heterocyclic …, 1972 - Wiley Online Library
The reaction of sulfene with 3‐dialkylaminomethylene‐4‐chromanone and 3‐dialkylamino‐methylene‐6‐methyl‐4‐ehromanone gave 1,4‐cycloadducts which are derivatives of a new …
Number of citations: 47 onlinelibrary.wiley.com
S Ravi, CT Sadashiva, T Tamizmani… - ||| Bangladesh …, 2009 - bdpsjournal.org
… 6-methyl-4-chromanone and skimmianine respectively by NMR and mass spectral methods. … Our results suggest that 6-methyl–4-chromanone 1 and skimmianine 2 may be responsible …
Number of citations: 27 www.bdpsjournal.org
E Nicolis, I Lampronti, MC Dechecchi, M Borgatti… - International …, 2009 - Elsevier
… No significant effect was observed with butyl-p-tolyl sulphate, whereas the inhibition obtained with 6-methyl-4-chromanone concentration was accompanied by an anti-proliferative effect…
Number of citations: 36 www.sciencedirect.com
C Van de Sande, M Vandewalle - Bulletin des Sociétés …, 1973 - Wiley Online Library
… 2-ethyl-6-methyl-4-chromanone 1R = Et in 11 …
Number of citations: 15 onlinelibrary.wiley.com
MS Baliga, KR Thilakchand, MP Rai… - Integrative cancer …, 2013 - journals.sagepub.com
… The antiproliferative activity of butyl-p-tolyl sulfide, 6-methyl-4-chromanone, and 5-methoxypsolaren was observed to be associated with the activation of the differentiation pattern of …
Number of citations: 73 journals.sagepub.com
D Zhu, Y Yang, JD Buynak, L Hua - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
In our effort to search for effective carbonyl reductases, the activity and enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor have been evaluated toward the …
Number of citations: 92 pubs.rsc.org

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